molecular formula C11H10N2O3 B1385724 2-[(2-Furylmethyl)amino]isonicotinic acid CAS No. 1019387-90-6

2-[(2-Furylmethyl)amino]isonicotinic acid

Cat. No.: B1385724
CAS No.: 1019387-90-6
M. Wt: 218.21 g/mol
InChI Key: ZEOUBMGRYFFCPY-UHFFFAOYSA-N
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Description

“2-[(2-Furylmethyl)amino]isonicotinic acid” is a chemical compound with the molecular formula C11H10N2O3 . It is a derivative of isonicotinic acid, which is an isomer of picolinic acid and nicotinic acid . This compound is used in research and has been identified in various scientific literature .


Synthesis Analysis

The synthesis of substituted 2-amino isonicotinic acids, which could potentially include “this compound”, has been described in scientific literature . The process involves the use of corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 218.21 . More detailed structural information would require specific experimental data such as NMR or X-ray crystallography.

Scientific Research Applications

2-[(2-Furylmethyl)amino]isonicotinic acid has been studied for its potential applications in scientific research, particularly in neuroscience. It has been used to study the role of dopamine in the central nervous system, as well as its effects on learning and memory. It has also been used as a tool to study the effects of different drugs on the brain and to assess the efficacy of potential treatments for neurological disorders.

Mechanism of Action

2-[(2-Furylmethyl)amino]isonicotinic acid acts as an agonist of the dopamine receptor, meaning that it binds to the receptor and activates it. This activation of the dopamine receptor leads to an increase in the levels of dopamine in the body, which can lead to a variety of effects, including increased alertness, improved focus, and improved mood.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine in the body, which can lead to increased alertness, improved focus, and improved mood. It has also been found to increase the levels of serotonin in the body, which can lead to improved mood and reduced anxiety. Additionally, it has been found to increase the levels of norepinephrine in the body, which can lead to increased energy and improved focus.

Advantages and Limitations for Lab Experiments

2-[(2-Furylmethyl)amino]isonicotinic acid has several advantages for use in lab experiments. It is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is a potent compound and should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of 2-[(2-Furylmethyl)amino]isonicotinic acid in research and medical fields. It has been suggested that it could be used to study the effects of drugs on the brain, as well as to assess the efficacy of potential treatments for neurological disorders. Additionally, it could be used as a tool to study the role of dopamine in the central nervous system, as well as its effects on learning and memory. It could also be used to study the effects of different drugs on the body, as well as the potential therapeutic applications of these drugs. Finally, it could be used to develop new drugs or treatments for neurological disorders.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)8-3-4-12-10(6-8)13-7-9-2-1-5-16-9/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOUBMGRYFFCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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